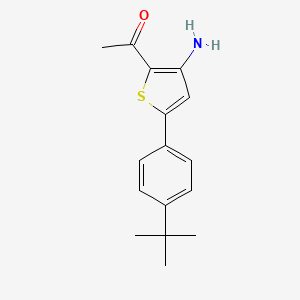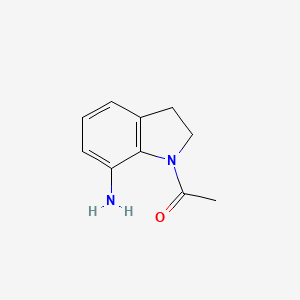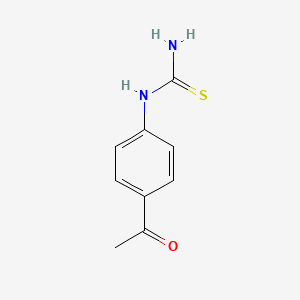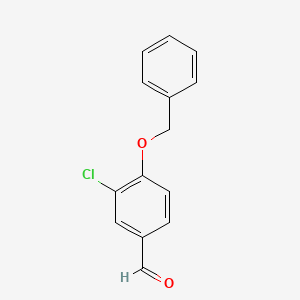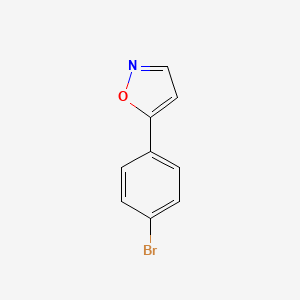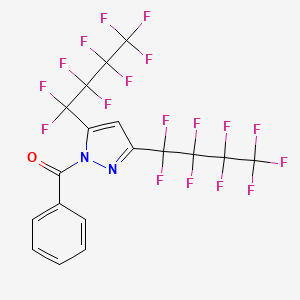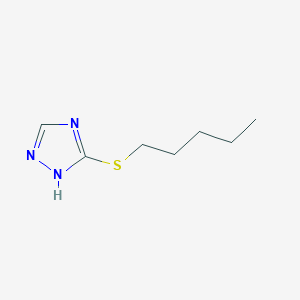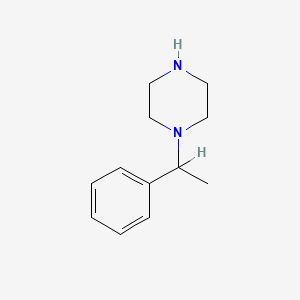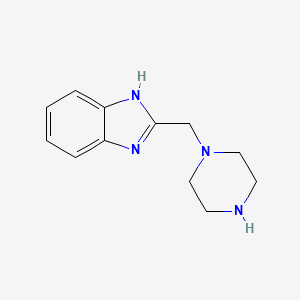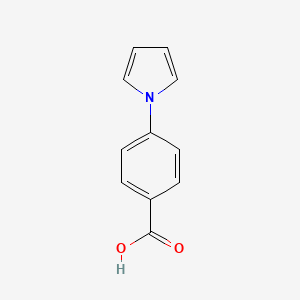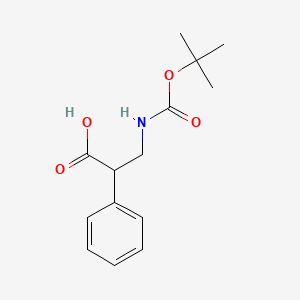
3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid
Overview
Description
3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid is a compound of interest in the field of synthetic organic chemistry, particularly in the synthesis of peptides and amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling of amino acids .
Synthesis Analysis
The synthesis of related Boc-protected amino acids has been achieved through various methods. For instance, an enantioselective synthesis of a Boc-protected amino acid starting from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate was reported, which involved a key step of preparing a sulfate from a diol using sulfuryl chloride . Another synthesis approach for a Boc-protected handle used in solid-phase peptide synthesis involved treating N-tert-butoxycarbonyl-(rho-hydroxy)benzhydrylamine with sodium iodoacetate under alkaline conditions, yielding an 82% success rate . These methods highlight the versatility and practicality of Boc-protected amino acids in synthetic applications.
Molecular Structure Analysis
The molecular structure of Boc-protected amino acids can significantly influence their reactivity and utility in synthesis. For example, the crystal structure of a Boc-protected tyrosine derivative revealed a trans-trans conformation of the Boc group and a folded conformation of the side chain, with the phenyl rings being perpendicular to one another . Such structural details are crucial for understanding the behavior of these compounds in chemical reactions and for designing peptides with desired conformations.
Chemical Reactions Analysis
Boc-protected amino acids are involved in various chemical reactions, particularly in peptide synthesis. The stability of the linkage between the C-terminal amino acid and a Boc-protected handle was demonstrated to be resistant to acidolysis, which is essential for the success of solid-phase peptide synthesis . Additionally, the cleavage of glycinamide from a Boc-protected handle-resin was achieved with high efficiency upon treatment with HF:anisole . These reactions underscore the importance of Boc-protected amino acids in the construction of peptides and their potential in drug development.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected amino acids, such as solubility, stability, and reactivity, are pivotal for their application in synthesis. The Boc group itself is known for its stability under various conditions and its ability to be removed under mild acidic conditions without affecting other sensitive functional groups . This balance of stability and deprotection facility makes Boc-protected amino acids highly valuable in the field of peptide synthesis.
Scientific Research Applications
Enantioselective Synthesis
3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid plays a critical role in the enantioselective synthesis of amino acid derivatives. This compound is used for preparing derivatives of β-alanine, which are β-analogues of aromatic amino acids, through electrophilic attack processes. Such syntheses are significant in developing pharmaceuticals and studying biological processes (Arvanitis et al., 1998).
Synthesis of Amino Acid Derivatives
Research has also focused on synthesizing various functionalized amino acid derivatives using 3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid. These derivatives have shown potential in designing new anticancer agents, with some compounds demonstrating significant cytotoxicity against human cancer cell lines (Kumar et al., 2009).
Catalysis and Peptide Synthesis
This compound is utilized in catalysis, particularly in N-tert-butoxycarbonylation of amines. It is important in peptide synthesis due to its stability and resistance to racemization. The N-Boc moiety, derived from 3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid, is crucial in protecting amine groups during peptide synthesis (Heydari et al., 2007).
Solid-Phase Synthesis Applications
It also finds application in solid-phase synthesis, serving as a handle for peptide alpha-carboxamides. This highlights its utility in the synthesis of complex molecules, particularly in the pharmaceutical industry (Gaehde & Matsueda, 2009).
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11(12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRXRMWHLUUHFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373182 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid | |
CAS RN |
67098-56-0 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{[(tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



